tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate
Overview
Description
tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate: is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . It is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the desired carbamate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups without interference from the amine .
Biology: In biological research, the compound is used in the synthesis of peptides and other biomolecules, where it helps protect sensitive amine groups during various chemical transformations .
Medicine: In medicinal chemistry, this compound is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protected amine functionalities .
Industry: Industrially, the compound is used in the production of fine chemicals and intermediates for various applications, including agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions, allowing for selective transformations of other functional groups . The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amine .
Comparison with Similar Compounds
- tert-butyl N-(4-formylbenzyl)carbamate
- tert-butyl N-(1-formylcyclopropyl)carbamate
Comparison: tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate is unique due to its specific structure, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in certain synthetic applications where other carbamates may not be as effective .
Biological Activity
The compound tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate is a member of the carbamate class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 213.26 g/mol
This compound features a tert-butyl group and a cyclobutyl moiety, which contribute to its unique reactivity and biological activity.
Carbamates generally act by inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synaptic junctions. This mechanism is critical for their activity as neuroactive agents. The specific structure of this compound may enhance its binding affinity to AChE compared to simpler carbamates, potentially increasing its efficacy in therapeutic applications .
Anti-inflammatory Activity
Recent studies have indicated that carbamate derivatives exhibit significant anti-inflammatory properties. For instance, the synthesis of various substituted benzamido phenylcarbamates, including those related to this compound, demonstrated promising anti-inflammatory effects in vivo. The percentage of inhibition ranged from 39% to over 54% when tested against carrageenan-induced edema in rats .
Compound | Percentage Inhibition (%) |
---|---|
4a | 54.239 |
4i | 50.000 |
Indomethacin | Standard Control |
Antimicrobial Activity
The antibacterial potential of carbamates has been explored extensively due to the rising resistance against conventional antibiotics. Research has shown that certain derivatives exhibit activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). While specific data on this compound is limited, similar compounds have demonstrated effective bactericidal properties .
Case Study 1: Anti-inflammatory Effects
A study conducted on various carbamate derivatives revealed that those with structural similarities to this compound exhibited significant inhibition of COX-2 enzyme activity. In silico docking studies confirmed strong binding interactions, suggesting that modifications in the carbamate structure can enhance anti-inflammatory efficacy .
Case Study 2: Antimicrobial Screening
In a screening of arylurea derivatives, compounds analogous to this compound were evaluated for their antibacterial properties against a panel of clinically relevant pathogens. Results indicated potent activity against resistant strains at low concentrations, highlighting the potential for developing new therapeutic agents based on this scaffold .
Properties
IUPAC Name |
tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(8-13)5-4-6-11/h8H,4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLNNGPCNJWBMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201152058 | |
Record name | Carbamic acid, N-[(1-formylcyclobutyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803596-57-7 | |
Record name | Carbamic acid, N-[(1-formylcyclobutyl)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803596-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(1-formylcyclobutyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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